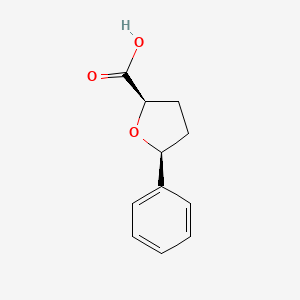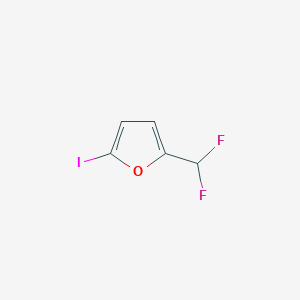
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of azido compounds These compounds are characterized by the presence of an azide group (-N₃) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene typically involves the azidation of a suitable precursor. One common method is the reaction of (1R)-1-chloro-5-chloro-2,3-dihydro-1H-indene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Formation of various substituted indenes.
Reduction: Formation of (1R)-1-amino-5-chloro-2,3-dihydro-1H-indene.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene is used as a versatile intermediate for the preparation of various nitrogen-containing heterocycles. Its azide group can be transformed into a wide range of functional groups, making it valuable for constructing complex molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its azide group can be used for bioorthogonal chemistry, allowing for the selective modification of biomolecules in living systems. This makes it useful for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable building block for the synthesis of polymers, dyes, and other advanced materials.
Wirkmechanismus
The mechanism of action of (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-azido-2,3-dihydro-1H-indene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(1R)-1-azido-5-bromo-2,3-dihydro-1H-indene: Contains a bromine substituent instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene is unique due to the presence of both an azide group and a chlorine substituent. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The chlorine substituent can be selectively replaced or retained, providing additional flexibility in designing synthetic routes.
Eigenschaften
CAS-Nummer |
2044706-33-2 |
|---|---|
Molekularformel |
C9H8ClN3 |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-3-8-6(5-7)1-4-9(8)12-13-11/h2-3,5,9H,1,4H2/t9-/m1/s1 |
InChI-Schlüssel |
NPBKYMVVVFANLE-SECBINFHSA-N |
Isomerische SMILES |
C1CC2=C([C@@H]1N=[N+]=[N-])C=CC(=C2)Cl |
Kanonische SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC(=C2)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




